molecular formula C25H26N4O3 B2601460 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-ethoxybenzyl)piperidine-3-carboxamide CAS No. 1112429-17-0

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-ethoxybenzyl)piperidine-3-carboxamide

Cat. No.: B2601460
CAS No.: 1112429-17-0
M. Wt: 430.508
InChI Key: QBKBGKJZQXMFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of polycyclic N-heterocyclic molecules featuring a benzofuropyrimidine core fused to a piperidine-3-carboxamide scaffold. Such derivatives are frequently explored in medicinal chemistry for their kinase inhibitory or anticancer properties, as exemplified by INN-listed analogs like amuvatinib (a benzofuropyrimidine-containing anticancer agent) .

Properties

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(2-ethoxyphenyl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-2-31-20-11-5-3-8-17(20)14-26-25(30)18-9-7-13-29(15-18)24-23-22(27-16-28-24)19-10-4-6-12-21(19)32-23/h3-6,8,10-12,16,18H,2,7,9,13-15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKBGKJZQXMFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-ethoxybenzyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction enables the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to yield benzofuro[3,2-b]pyridines .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow chemistry to enhance yield and efficiency.

Chemical Reactions Analysis

Amide Coupling

The piperidine-3-carboxamide moiety is typically formed via:

  • Carboxylic acid activation : Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP as a catalyst to react carboxylic acids with amines .

  • N-alkylation/N-arylation : Subsequent alkylation or arylation of the amide nitrogen with alkylating agents (e.g., 1-(3-iodopropyl)piperidine) under basic conditions (NaH) .

Key Reaction Table

StepReaction TypeReagentsExample Outcome
1Perkin rearrangementMicrowave, baseBenzofuran-2-carboxylic acid
2Amide couplingDCC/DMAPN-phenyl carboxamide
3N-alkylationNaH, 1-(3-iodopropyl)piperidinePiperidine-linked amide

Structural Variations and Implications

Comparative analysis of related compounds reveals:

CompoundSubstituentPositionKey Feature
KSCM-1 2-methoxybenzylN-phenyl/N-piperidinylpropylSigma-1 receptor affinity
CCT128930 4-chlorobenzylPiperidine-4-carboxamidePKB inhibition
Target Compound2-ethoxybenzylPiperidine-3-carboxamideHypothetical target engagement

Reaction Mechanism Insights

  • Amide formation : The DCC/DMAP system facilitates efficient coupling by activating carboxylic acids as mixed carbonates, enabling nucleophilic attack by amines .

  • N-substitution : Alkylation/arylation proceeds via deprotonation of the amide nitrogen (under NaH), forming a reactive intermediate that reacts with alkyl halides .

  • Stereoelectronic factors : The piperidine ring’s conformation and substituent positioning critically influence reactivity and selectivity, as observed in PKB inhibitor SAR studies .

Challenges and Considerations

  • Metabolic stability : Analogous 4-benzylpiperidine derivatives showed rapid in vivo clearance, suggesting the need for structural modifications (e.g., amide spacers) to improve bioavailability .

  • Selectivity : Substituent size and position (e.g., ethoxybenzyl vs. chlorobenzyl) impact target binding, requiring iterative optimization .

Scientific Research Applications

Cancer Therapy

Recent research highlights the potential of this compound as an anticancer agent . Studies indicate that it exhibits significant cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells, outperforming traditional chemotherapeutic agents like bleomycin. The mechanism of action is thought to involve the inhibition of specific protein targets associated with tumor growth and survival pathways .

  • Case Study : A study demonstrated that the compound induced apoptosis in FaDu cells through a three-component cycloaddition reaction, showcasing its potential as a lead compound for further development in oncology .

Neurodegenerative Diseases

The compound's structural features suggest potential applications in treating Alzheimer's disease . Research indicates that derivatives incorporating piperidine moieties can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets in Alzheimer’s treatment .

  • Case Study : A derivative of this compound showed dual inhibition capabilities, targeting both cholinesterase enzymes and exhibiting antioxidant properties, which are beneficial for neuroprotection .

Mechanistic Insights

The unique structure of 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-ethoxybenzyl)piperidine-3-carboxamide allows it to interact effectively with biological targets. The benzofuro-pyrimidine core enhances binding affinity to proteins involved in cell signaling pathways related to cancer proliferation and neurodegeneration.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

The primary structural variations among related compounds lie in the substituents on the benzyl group and the heterocyclic core. Key examples include:

Compound Name Substituent on Benzyl Group Benzofuropyrimidine Core Modification Molecular Weight Key Evidence Source
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-ethoxybenzyl)piperidine-3-carboxamide 2-ethoxy None ~444.53*
N-(4-propoxybenzyl)piperidine-3-carboxamide analogue 4-propoxy None 444.53
N-(4-ethoxyphenyl)piperidine-3-carboxamide analogue 4-ethoxy (phenyl) None 402.45
N-(pyridin-4-ylmethyl)piperidine-4-carboxamide analogue Pyridin-4-ylmethyl None 387.44

*Note: Molecular weight calculated based on analogous structures in .

Key Observations :

  • Aromatic vs. Heteroaromatic : Replacement of benzyl with pyridinylmethyl (as in ) introduces a basic nitrogen, which could modulate solubility or hydrogen-bonding interactions.
Core-Modified Analogues
  • Proline Derivative (1-(2-Ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)proline) :
    This compound replaces the piperidine-3-carboxamide with a proline moiety, introducing a carboxylic acid group. The ethyl substitution on the benzofuropyrimidine core may enhance metabolic stability compared to the ethoxybenzyl group in the target compound .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound N-(4-propoxybenzyl) Analogue N-(pyridin-4-ylmethyl) Analogue
Molecular Weight ~444.53 444.53 387.44
LogP (Predicted) ~3.5 (ethoxybenzyl enhances) ~3.8 (propoxy increases lipophilicity) ~2.9 (pyridine reduces lipophilicity)
Aqueous Solubility Low (ethoxy group dominant) Very low Moderate (pyridine improves solubility)

Biological Activity

The compound 1-( benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-ethoxybenzyl)piperidine-3-carboxamide is a polycyclic N-heterocyclic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C24H28N4O2C_{24}H_{28}N_{4}O_{2}, with a molecular weight of approximately 420.5 g/mol. The structure includes a benzofuro-pyrimidine core linked to a piperidine ring, which is significant for its biological activity.

Structural Formula

1 1 benzofuro 3 2 d pyrimidin 4 yl N 2 ethoxybenzyl piperidine 3 carboxamide\text{1 1 benzofuro 3 2 d pyrimidin 4 yl N 2 ethoxybenzyl piperidine 3 carboxamide}

Research indicates that this compound may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways. Notably, it has been studied for its potential role in modulating immune responses through the inhibition of cyclic GMP-AMP synthase (cGAS), which is crucial in the activation of type I interferons (IFNs) in response to cytosolic DNA.

Antiviral Activity

Recent studies have shown that derivatives of benzofuro[3,2-d]pyrimidine compounds exhibit antiviral properties, particularly against RNA viruses. The mechanism involves interference with viral replication processes, potentially making it a candidate for therapeutic development against viral infections.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases, where modulation of the immune response is critical.

Case Studies and Experimental Data

  • In Vitro Studies : In vitro assays have shown that the compound effectively inhibits cGAS activity, leading to reduced production of type I IFNs in response to DNA stimuli. This was observed in cell lines exposed to viral DNA, where treatment with the compound resulted in lower levels of inflammatory markers compared to untreated controls.
  • Animal Models : In vivo studies using murine models have indicated that administration of the compound significantly reduces symptoms associated with autoimmune conditions. The reduction in inflammatory cytokines was correlated with improved clinical outcomes.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
cGAS InhibitionReduced type I IFN production
Antiviral ActivityInhibition of RNA virus replication
Anti-inflammatoryDecreased levels of pro-inflammatory cytokines

Q & A

Basic: What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?

Answer:
The synthesis typically involves multi-step reactions, starting with the construction of the benzofuropyrimidine core followed by coupling with the piperidine-3-carboxamide moiety. Key intermediates include:

  • Benzofuropyrimidin-4-amine : Synthesized via cyclization of 2-aminobenzofuran with malononitrile derivatives under acidic conditions .
  • N-(2-Ethoxybenzyl)piperidine-3-carboxylic acid : Prepared by reductive amination of 2-ethoxybenzaldehyde with piperidine-3-carboxylic acid, followed by carboxamide formation .
    Coupling these intermediates via Buchwald-Hartwig amination or nucleophilic substitution ensures regioselectivity. Prioritize intermediates with orthogonal protecting groups to avoid side reactions .

Basic: How should researchers validate structural integrity using spectroscopic techniques?

Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzofuropyrimidine core (aromatic protons at δ 7.5–8.5 ppm) and piperidine carboxamide (amide NH at δ 6.8–7.2 ppm, piperidine CH at δ 2.5–3.5 ppm) .
  • HRMS : Confirm molecular weight (e.g., expected [M+H]+ for C25_{25}H24_{24}N4_4O3_3: 453.1922) with <2 ppm error .
  • FTIR : Verify carbonyl stretches (amide C=O at ~1650 cm1^{-1}) and ether linkages (C-O-C at ~1250 cm1^{-1}) .

Advanced: What strategies improve selectivity for kinase targets like FLT3 or CDKs?

Answer:

  • DFG-loop conformation targeting : Modify the benzofuropyrimidine group to stabilize unique DFG-shifted conformations in kinases, enhancing selectivity over off-targets (e.g., JAK2 or ABL) .
  • Structural hybridization : Introduce substituents mimicking ATP-binding pocket interactions (e.g., trifluoromethyl groups for hydrophobic contacts) .
  • Kinase profiling : Use broad-panel enzymatic assays (≥50 kinases) to identify selectivity cliffs and optimize substituents .

Advanced: How can discrepancies in IC50_{50}50​ values across assays be addressed?

Answer:

  • Assay standardization : Use consistent ATP concentrations (e.g., 10 µM for FLT3 vs. 100 µM for CDKs) and enzyme sources (recombinant vs. cell lysates) .
  • Data normalization : Include positive controls (e.g., staurosporine for pan-kinase inhibition) and correct for nonspecific binding via counterscreens (e.g., SPR or thermal shift assays) .
  • Statistical reconciliation : Apply multivariate analysis to account for variables like buffer pH, Mg2+^{2+} concentration, and pre-incubation time .

Basic: What in vitro models are appropriate for initial pharmacological profiling?

Answer:

  • Kinase inhibition : FLT3-dependent MV4-11 leukemia cells (IC50_{50} <10 nM indicates potency) .
  • Cytotoxicity : Use HEK293 or primary hepatocytes to assess off-target toxicity (EC50_{50} >10 µM preferred) .
  • Metabolic stability : Liver microsomal assays (human/rodent) with LC-MS quantification to estimate intrinsic clearance .

Advanced: What computational methods predict binding modes and guide optimization?

Answer:

  • Molecular docking : Use Schrödinger Glide or AutoDock Vina to model interactions with FLT3 (PDB: 6JQR) .
  • MD simulations : Analyze binding stability (RMSD <2 Å over 100 ns) and free energy calculations (MM/PBSA) to prioritize substituents .
  • QSAR : Develop models correlating substituent electronegativity (e.g., Hammett σ) with inhibitory activity .

Advanced: How does the pharmacokinetic profile influence preclinical design?

Answer:

  • Oral bioavailability : Optimize logP (2–4) and polar surface area (<90 Ų) to enhance absorption. Use Caco-2 permeability assays .
  • Half-life extension : Introduce metabolically stable groups (e.g., ethoxybenzyl) to reduce CYP3A4-mediated clearance .
  • Dose scheduling : Align dosing intervals with t1/2_{1/2} (e.g., BID dosing if t1/2_{1/2} <6 h in rodents) .

Basic: What steps ensure synthesis scale-up with >95% purity?

Answer:

  • Intermediate purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
  • Process optimization : Replace hazardous reagents (e.g., POCl3_3) with safer alternatives (e.g., PPh3_3/CCl4_4) for benzofuropyrimidine chlorination .
  • QC protocols : Implement inline FTIR and HPLC (C18 column, 0.1% TFA in H2_2O/MeCN) for real-time monitoring .

Advanced: What mechanisms underlie resistance in cancer cell lines?

Answer:

  • Gatekeeper mutations : FLT3-TKD mutations (e.g., D835Y) reduce compound binding. Counter with dual FLT3/CDK inhibitors .
  • Efflux pumps : Overexpression of ABCB1 (P-gp) reduces intracellular concentration. Use inhibitors (e.g., verapamil) in combination .
  • Compensatory pathways : STAT3 or ERK activation via feedback loops. Combine with MEK or JAK inhibitors .

Basic: Which analytical techniques assess stability under storage conditions?

Answer:

  • Forced degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor via HPLC for degradants (e.g., hydrolysis of ethoxybenzyl group) .
  • XRD : Confirm crystallinity (sharp melting point >150°C) to prevent polymorphic transitions .
  • LC-MS/MS : Detect oxidation products (e.g., piperidine N-oxide) in accelerated stability studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.